molecular formula C14H12FNO B2626531 2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol CAS No. 460315-17-7

2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol

Cat. No.: B2626531
CAS No.: 460315-17-7
M. Wt: 229.254
InChI Key: KDLSPERXNIBWOT-CXUHLZMHSA-N
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Description

2-{(E)-[(2-Fluoro-5-methylphenyl)imino]methyl}phenol is a Schiff base derivative characterized by an imine (-C=N-) linkage connecting a phenolic ring to a 2-fluoro-5-methylphenyl group. The compound’s structure (CAS: sc-493135) features a fluorine atom at the ortho position and a methyl group at the para position of the phenyl ring, influencing its electronic and steric properties . Schiff bases like this are widely studied for their applications in coordination chemistry, medicinal chemistry, and materials science due to their tunable substituents and reactivity.

Properties

IUPAC Name

2-[(2-fluoro-5-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-10-6-7-12(15)13(8-10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLSPERXNIBWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol typically involves the condensation reaction between 2-fluoro-5-methylaniline and salicylaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the imine group can interact with nucleophilic sites in enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Halogen and Alkyl Substituents
  • Target Compound : The 2-fluoro and 5-methyl groups create a balance between electron-withdrawing (F) and electron-donating (CH₃) effects, modulating the imine’s electron density. This may enhance stability against hydrolysis compared to purely electron-rich analogs.
  • SB-2 (): (E)-2-Methoxy-5-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol has a methoxy group (electron-donating) and a trifluoromethyl group (strongly electron-withdrawing). The CF₃ group increases hydrophobicity and may reduce solubility in polar solvents compared to the target compound .
  • Triazole Derivative (): (E)-2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol introduces a triazole ring and a mercapto (-SH) group, which can participate in hydrogen bonding and metal coordination, differing significantly in reactivity from the target compound .
Bulky Substituents
  • Pyrazole Derivative (): 2-{(E)-[(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)imino]methyl}phenol incorporates a tert-butyl group and a pyrazole ring.

Structural and Crystallographic Features

  • Pyrazole Derivative () : Single-crystal X-ray diffraction revealed π…π and C-H…π interactions stabilizing the crystal lattice. Similar interactions may exist in the target compound, but the absence of bulky groups like tert-butyl could lead to tighter packing .
  • SHELX Refinement () : Many Schiff bases, including the target compound, are characterized using SHELX software for crystal structure refinement, ensuring high precision in bond length and angle measurements .

Physicochemical Properties

Property Target Compound SB-2 () Triazole Derivative ()
Molecular Formula C₁₄H₁₁FNO C₁₅H₁₂F₃NO₂ C₁₅H₁₁FN₄OS
Molecular Weight (g/mol) 243.25 303.26 314.34
Key Substituents 2-F, 5-CH₃ 2-OCH₃, 2-CF₃ 2-F, triazole, -SH
Solubility Moderate (polar solvents) Low (due to CF₃) Low (hydrophobic triazole)

Biological Activity

2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenolic structure with an imine functional group, which is significant for its biological interactions. Its molecular formula is C13H12FNOC_{13}H_{12}FNO, and it has a molecular weight of approximately 229.25 g/mol. The presence of the fluorine atom and the imine linkage enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and covalent interactions with various biological macromolecules, such as proteins and enzymes. The phenolic group can engage in hydrogen bonding, while the imine group can react with nucleophilic sites on enzymes, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
  • Anticancer Properties : The compound has been investigated for its potential in anticancer therapy due to its ability to inhibit cancer cell proliferation through enzyme inhibition mechanisms.
  • Enzyme Inhibition : It has been shown to interact with specific enzymes, leading to inhibition that could be beneficial in various therapeutic contexts. For example, it may inhibit enzymes involved in metabolic pathways that are overactive in cancer cells.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Screening : A study evaluated the compound against various bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Studies : In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.
  • Enzyme Interaction Studies : Research focused on the binding affinity of this compound with specific target enzymes revealed that it could serve as an effective inhibitor, providing insights into its role in drug design.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineMechanism
AntimicrobialStaphylococcus aureusEnzyme inhibition
AnticancerBreast cancer cellsInduction of apoptosis
Enzyme InhibitionVarious metabolic enzymesBinding to active sites

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